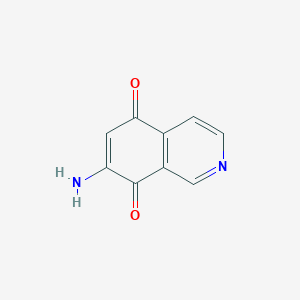

7-Aminoisoquinoline-5,8-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7-aminoisoquinoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-7-3-8(12)5-1-2-11-4-6(5)9(7)13/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQCXUHOMPHZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)C=C(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577272 | |

| Record name | 7-Aminoisoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118680-81-2 | |

| Record name | 7-Aminoisoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Aminoisoquinoline 5,8 Dione

De Novo Synthesis Strategies for 7-Aminoisoquinoline-5,8-dione

The de novo synthesis of this compound provides a foundational route to this important chemical entity, starting from readily available precursors. These strategies often involve a series of carefully orchestrated reactions to build the isoquinoline-5,8-dione (B3342986) scaffold and subsequently introduce the amino group at the 7-position.

Multi-step Reaction Sequences from Precursors

A prominent multi-step synthesis of this compound derivatives commences with isoquinoline (B145761) as the starting material. researchgate.net This process involves a sequence of nitration, reduction, bromination, and oxidation to yield a key intermediate, 6-bromo-isoquinoline-5,8-dione.

The synthetic pathway begins with the nitration of isoquinoline to produce 5-nitroisoquinoline. This is followed by the reduction of the nitro group to an amino group, yielding 5-aminoisoquinoline (B16527). Subsequent bromination of 5-aminoisoquinoline affords 5-amino-6,8-dibromoisoquinoline. The final step in the formation of the key intermediate is the oxidation of 5-amino-6,8-dibromoisoquinoline using a mixture of concentrated sulfuric and nitric acids, which results in the formation of 6-bromo-isoquinoline-5,8-dione in a 68% yield. researchgate.net This stable quinone intermediate serves as the immediate precursor for the introduction of the amino functionality at the 7-position.

Specific Nucleophilic Amination Approaches

With the synthesis of the 6-bromo-isoquinoline-5,8-dione intermediate, the introduction of the amino group at the 7-position is typically achieved through nucleophilic substitution reactions. researchgate.net The treatment of 6-bromo-isoquinoline-5,8-dione with various primary and secondary amines leads to the formation of the corresponding this compound derivatives. This reaction proceeds via a nucleophilic tetrahedral mechanism. researchgate.net The availability of the lone pair of electrons on the nitrogen atom of the attacking amine plays a crucial role in the rate of these reactions. researchgate.net

Another approach involves the nucleophilic substitution of 6,7-dichloro-5,8-isoquinolinedione with appropriate arylamines to synthesize 7-(substituted-phenyl)amino-5,8-isoquinolinediones.

Oxidative Amination Methods

While multi-step sequences involving halogenated intermediates are well-established, direct oxidative amination methods for the synthesis of this compound are less commonly reported in the reviewed literature. This type of transformation would ideally involve the direct introduction of an amino group onto the isoquinoline-5,8-dione core in the presence of an oxidizing agent. Further research is required to develop efficient and regioselective oxidative amination strategies for the synthesis of this specific compound.

Synthesis of this compound Derivatives and Analogues

The functionalization of the this compound scaffold is crucial for developing a diverse range of compounds for various applications. This is primarily achieved by introducing different substituents on the amino group at the 7-position or through a halogenation-amination reaction sequence.

Alkyl, Heterocyclic, and Aromatic Amine Substitutions

A variety of this compound derivatives have been synthesized by reacting 6-bromo-isoquinoline-5,8-dione with a range of alkyl, heterocyclic, and aromatic amines. researchgate.net The nature of the amine dictates the properties of the final compound.

The following table summarizes the synthesis of various 7-(substituted-amino)isoquinoline-5,8-dione derivatives from 6-bromo-isoquinoline-5,8-dione. researchgate.net

| Amine Type | Specific Amine | Product | Yield (%) |

| Heterocyclic | Piperidine | 7-(Piperidin-1-yl)isoquinoline-5,8-dione | 55 |

| Heterocyclic | Morpholine | 7-Morpholinoisoquinoline-5,8-dione | 40 |

| Heterocyclic | N-Methylpiperazine | 7-(4-Methylpiperazin-1-yl)isoquinoline-5,8-dione | - |

| Aromatic | o-Anisidine | 6-Bromo-7-(o-anisidinyl)isoquinoline-5,8-dione | 45 |

| Aromatic | p-Toluidine | 6-Bromo-7-(p-toluidinyl)isoquinoline-5,8-dione | 50 |

| Aromatic | 4-Bromoaniline | 6-Bromo-7-(4-bromoanilino)isoquinoline-5,8-dione | 48 |

Yield not reported in the source.

Halogenation and Subsequent Amination Reactions

The use of halogenated intermediates is a key strategy for the synthesis of this compound derivatives. As detailed in section 2.1.1, the synthesis of 6-bromo-isoquinoline-5,8-dione is a critical step that facilitates the subsequent introduction of various amino groups at the 7-position through nucleophilic substitution. researchgate.net

Furthermore, 6,7-dichloro-5,8-isoquinolinedione can be utilized as a starting material. Its reaction with a variety of arylamines leads to the nucleophilic substitution of the chlorine at the 7-position, yielding a series of 6-chloro-7-(substituted-phenyl)amino-5,8-isoquinolinediones. This method provides a direct route to analogues with a halogen substituent at the 6-position, which can be a site for further chemical modification.

Formation of Dimerized Isoquinolinequinone Structures

The synthesis of homodimers based on the isoquinolinequinone scaffold has been reported, showcasing a "twin-drug" approach where two pharmacophores are linked together. This has been achieved through the reaction of isoquinolinequinones with diamines, leading to the formation of a methylene-spaced dimer.

One notable example involves the reaction of isoquinolinequinones with 4,4'-diaminodiphenylmethane. This reaction proceeds via a sequence of two oxidative amination reactions to yield the corresponding homodimer. While this specific example does not start with this compound, it demonstrates the potential for dimerization of the isoquinolinequinone core. researchgate.net

The reaction of a substituted isoquinolinequinone with a diamine can be envisioned to proceed as follows, yielding a dimeric structure.

Table 1: Synthesis of an Isoquinolinequinone Homodimer researchgate.net

| Reactant 1 | Reactant 2 | Product |

| Substituted Isoquinolinequinone | 4,4'-Diaminodiphenylmethane | Methylene-linked Homodimer |

This methodology highlights a viable strategy for the synthesis of dimerized isoquinolinequinone structures. The reaction conditions for such transformations typically involve aerobic oxidation to facilitate the amination process. researchgate.net The resulting dimeric compounds have been investigated for their cytotoxic activities. researchgate.net

Other Chemical Transformations and Functionalizations of the Isoquinolinequinone Core

The isoquinolinequinone core is amenable to a variety of other chemical transformations and functionalizations, primarily targeting the quinone ring, which can act as a Michael acceptor or a dienophile, and the aromatic ring, which can undergo substitution reactions.

Nucleophilic Addition: The electron-deficient nature of the quinone ring makes it susceptible to nucleophilic attack. Amines, thiols, and other nucleophiles can add to the C-6 or C-7 positions of the isoquinoline-5,8-dione skeleton.

Cycloaddition Reactions: The C6-C7 double bond of the quinone ring can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex polycyclic systems. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comyoutube.com The reaction involves a [4+2] cycloaddition of a conjugated diene to the quinone. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.comyoutube.com Similarly, 1,3-dipolar cycloaddition reactions with dipoles such as azides or nitrile oxides can lead to the formation of five-membered heterocyclic rings fused to the isoquinolinequinone core. wikipedia.orgyoutube.comnih.govchesci.combeilstein-journals.org

Table 2: Potential Cycloaddition Reactions of the Isoquinolinequinone Core

| Reaction Type | Reactants | Product Type |

| Diels-Alder | Isoquinoline-5,8-dione, Conjugated Diene | Fused Polycyclic System |

| 1,3-Dipolar Cycloaddition | Isoquinoline-5,8-dione, 1,3-Dipole (e.g., Azide) | Fused Heterocyclic System |

Metal-Catalyzed Cross-Coupling Reactions: For halo-substituted isoquinoline-5,8-diones, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions offer powerful methods for C-C and C-N bond formation. wikipedia.orglibretexts.orgacsgcipr.orgjk-sci.combeilstein-journals.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.orgnih.govwikipedia.orgresearchgate.netusd.edulibretexts.orglibretexts.orgrsc.org

Suzuki Coupling: This reaction would involve the coupling of a bromo- or iodo-substituted isoquinoline-5,8-dione with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. organic-chemistry.orgwikipedia.orgusd.edulibretexts.orgrsc.org

Heck Reaction: The coupling of a halo-isoquinoline-5,8-dione with an alkene under palladium catalysis would lead to the formation of an alkenyl-substituted isoquinolinequinone. organic-chemistry.orgwikipedia.orgnih.govresearchgate.netlibretexts.org

Buchwald-Hartwig Amination: This reaction would enable the introduction of various amino groups at a halogenated position of the isoquinolinequinone core by coupling with a primary or secondary amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgacsgcipr.orgjk-sci.combeilstein-journals.org

Table 3: Potential Metal-Catalyzed Functionalizations of Halo-Isoquinoline-5,8-diones

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki Coupling | Halo-isoquinoline-5,8-dione, Organoboron reagent | C-C |

| Heck Reaction | Halo-isoquinoline-5,8-dione, Alkene | C-C (alkenyl) |

| Buchwald-Hartwig Amination | Halo-isoquinoline-5,8-dione, Amine | C-N |

Photochemical Reactions: The isoquinolinequinone scaffold can also be susceptible to photochemical transformations. Visible light-mediated reactions can potentially lead to functionalization of the heterocyclic ring. nih.govnii.ac.jposti.govnih.gov

These transformations underscore the versatility of the this compound scaffold as a building block for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Advanced Characterization Techniques for 7 Aminoisoquinoline 5,8 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei. omicsonline.orgjchps.com For 7-Aminoisoquinoline-5,8-dione derivatives, both one-dimensional and two-dimensional NMR experiments are crucial for confirming their complex structures. researchgate.net

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular framework.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). In a typical 7-substituted isoquinoline-5,8-dione (B3342986), the aromatic protons on the heterocyclic and quinone rings exhibit distinct chemical shifts. For instance, the proton at position 6 is typically a singlet, while the protons on the pyridine (B92270) ring (H-1, H-3, H-4) show characteristic coupling patterns that help confirm the substitution pattern.

The combined analysis of ¹H and ¹³C NMR is essential for regiochemical analysis, confirming the precise location of the amino group at the C-7 position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Isoquinoline-5,8-dione Scaffold. Note: These are approximate values and can vary based on solvent and specific substituents.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-1 | ~9.2 (s) | ~152 |

| C-3 | ~8.5 (d) | ~145 |

| C-4 | ~7.8 (d) | ~122 |

| C-5 | - | >180 |

| C-6 | ~6.5 (s) | ~110 |

| C-7 | - | ~150 |

| C-8 | - | >180 |

For more complex derivatives or to resolve signal overlap, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. core.ac.uk A cross-peak in the COSY spectrum between two proton signals indicates that they are neighbors in the molecular structure. This is invaluable for tracing the connectivity of protons within the aromatic and heterocyclic rings of the isoquinoline (B145761) core. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. core.ac.uk It provides a definitive link between the ¹H and ¹³C assignments. For example, the proton signal at ~6.5 ppm can be definitively assigned to the carbon at ~110 ppm, confirming their identity as H-6 and C-6, respectively.

Together, these 2D techniques provide a comprehensive map of the molecular connectivity, leaving no ambiguity in the assignment of complex structures. wiley.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound. researchgate.net Unlike unit mass resolution spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). hilarispublisher.comthermofisher.com

This precision allows for the calculation of a unique molecular formula from the exact mass. nih.gov For this compound (C₉H₆N₂O₂), the expected monoisotopic mass can be calculated with high precision. The experimental HRMS measurement must match this theoretical value within a narrow error margin to unequivocally confirm the molecular formula and, by extension, the success of the synthesis.

Table 2: HRMS Data for this compound (C₉H₆N₂O₂)

| Parameter | Value |

| Molecular Formula | C₉H₆N₂O₂ |

| Calculated Monoisotopic Mass | 174.04293 u |

| Ion Type | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 175.05020 u |

| Typical Experimental m/z | ~175.05015 u |

| Mass Error | < 5 ppm |

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nsf.gov The FTIR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. libretexts.org

Key vibrational modes include the N-H stretching of the primary amine, the C=O stretching of the quinone carbonyls, and the C=C and C=N stretching vibrations of the aromatic and heterocyclic rings. The presence and position of these bands provide direct evidence for the compound's chemical structure.

Table 3: Characteristic FTIR Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400 - 3250 | Amine (N-H) | Symmetric & Asymmetric Stretch |

| 1680 - 1650 | Quinone (C=O) | Stretch |

| 1620 - 1580 | Aromatic Ring (C=C, C=N) | Stretch |

| 1350 - 1250 | Aromatic Amine (C-N) | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Molecules with extensive conjugated π-systems, such as this compound, absorb light in the UV and visible regions of the electromagnetic spectrum.

The spectrum arises from the promotion of electrons from a ground electronic state to an excited state, primarily through π → π* and n → π* transitions. The position of the maximum absorption wavelength (λmax) and the intensity of the absorption are characteristic of the molecule's chromophore. The extended conjugation of the isoquinoline-5,8-dione system, coupled with the electron-donating amino group, results in characteristic absorption bands that are sensitive to the electronic structure of the molecule. researchgate.net

Electrochemical Techniques for Redox Potential Determination

The quinone moiety is inherently redox-active, capable of undergoing reversible two-electron, two-proton reduction to the corresponding hydroquinone (B1673460). Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to quantify this property. researchgate.net

CV measures the current that develops in an electrochemical cell as the voltage is varied. For a reversible system, this produces characteristic oxidation and reduction peaks. The midpoint potential between these peaks provides the half-wave potential (E½), a measure of the compound's tendency to accept or donate electrons. researchgate.net These redox potentials are crucial for understanding the electronic properties of this compound derivatives and are often correlated with their biological activity. researchgate.netnih.gov The electron-donating or -withdrawing nature of substituents on the molecule can significantly influence these measured potentials.

Table 4: Representative Half-Wave Redox Potentials (E½) for Substituted 7-aminoisoquinoline-5,8-quinones. Potentials are typically measured vs. a reference electrode (e.g., Ag/AgCl) in a non-aqueous solvent.

| Substituent on 7-amino group | Half-Wave Potential (E½, Volts) |

| Phenyl | -0.68 |

| 4-Methoxyphenyl | -0.73 |

| 4-Chlorophenyl | -0.65 |

Biological Activity and Molecular Mechanisms of 7 Aminoisoquinoline 5,8 Dione Analogues

Investigation of Anticancer and Cytotoxic Mechanisms

The anticancer and cytotoxic effects of 7-aminoisoquinoline-5,8-dione and its analogues are attributed to a variety of complex molecular interactions. These compounds, characterized by their quinone structure, are involved in processes that disrupt fundamental cellular functions, ultimately leading to cell death. Key mechanisms include the generation of reactive oxygen species through redox cycling, interference with DNA processes, induction of programmed cell death (apoptosis), and modulation of the cell cycle.

Redox Cycling and Reactive Oxygen Species (ROS) Generation

A primary mechanism underlying the cytotoxicity of this compound analogues is their ability to undergo redox cycling. The quinone moiety of these compounds can accept electrons from cellular reductases, such as NADPH-cytochrome P450 reductase, to form semiquinone radicals. biomedpharmajournal.org In the presence of molecular oxygen, these radicals are re-oxidized back to the parent quinone, a process that generates superoxide (B77818) radicals and other reactive oxygen species (ROS). biomedpharmajournal.orgacs.org

This continuous cycle of reduction and oxidation leads to a significant increase in intracellular ROS levels. acs.orgnih.gov Elevated ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This state of oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, which contributes to the compound's cytotoxic effects. acs.org For instance, studies have shown that the cytotoxicity of certain isoquinolinequinones is linked to their ability to produce ROS, which is a common mechanism for many quinone-based anticancer agents. biomedpharmajournal.orgacs.org The addition of electron-withdrawing groups to the isoquinolinequinone structure can enhance its redox cycling capability, resulting in more cytotoxic derivatives. acs.org

DNA Intercalation and Topoisomerase Inhibition Hypotheses

Beyond ROS generation, another proposed mechanism for the anticancer activity of isoquinoline-5,8-dione (B3342986) derivatives involves direct interaction with DNA and associated enzymes. One hypothesis is that these planar quinone structures can act as DNA intercalating agents. researchgate.net Intercalation involves the insertion of the molecule between the base pairs of the DNA double helix. This can disrupt the normal structure and function of DNA, interfering with replication and transcription, and ultimately leading to cell death.

Furthermore, some quinone derivatives have been identified as inhibitors of topoisomerases. researchgate.netrjsocmed.com These enzymes are crucial for managing the topological state of DNA during processes like replication and transcription. semanticscholar.org Topoisomerase inhibitors can function as "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strand. semanticscholar.orgresearchgate.net This leads to the accumulation of DNA strand breaks, triggering a DNA damage response and often apoptosis. rjsocmed.com For example, a series of 6-arylamino-7-chloro-quinazoline-5,8-diones, structurally related to isoquinoline-5,8-diones, were evaluated as inhibitors of human topoisomerase I. nih.gov Docking studies suggested that these compounds could intercalate into the DNA and bind to the topoisomerase I-DNA complex, providing a rational basis for their inhibitory activity. nih.gov

Induction of Apoptotic Pathways: Bcl-2, Bax, and Caspase Activation

A significant body of evidence indicates that this compound analogues exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is tightly regulated by a network of proteins, including the Bcl-2 family and caspases. frontiersin.orgbrieflands.com

The Bcl-2 family of proteins consists of both anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bax. brieflands.comdovepress.com The ratio of these opposing proteins is a critical determinant of cell fate. dovepress.comoatext.com An increase in the Bax/Bcl-2 ratio favors apoptosis. brieflands.comoatext.com Studies on novel amino-quinoline-5,8-dione derivatives have shown that they can induce apoptosis by down-regulating the expression of the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 balance disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. brieflands.com

The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of cysteine proteases known as caspases. frontiersin.org Caspases, such as caspase-3 and caspase-9, are the executioners of apoptosis, cleaving a variety of cellular substrates and leading to the characteristic morphological changes of apoptotic cell death. frontiersin.orgoatext.com Research has demonstrated that treatment with certain quinoline-5,8-dione derivatives leads to an increase in the levels of cleaved caspase-3, confirming the activation of this final apoptotic pathway. nih.gov

| Compound | Effect on Bcl-2 Family | Effect on Caspases | Cell Line |

| Compound 7d | Decreased Bcl-2, Increased Bax | Increased Cleaved Caspase-3 | HeLaS3 |

| Compound 5 | Suppressed Bcl-2, Enhanced Bax | Enhanced Caspase-3 | MCF-7 |

Modulation of Cell Cycle Progression

In addition to inducing apoptosis, this compound analogues can interfere with the normal progression of the cell cycle. The cell cycle is a series of events that leads to cell division and replication. beilstein-journals.org Disruption of this process can prevent cancer cell proliferation. beilstein-journals.org

Studies have shown that potent isoquinolinequinone N-oxides can cause alterations in the cell cycle profile of multidrug-resistant cancer cells. acs.org For example, one of the most active compounds from a repurposed series of 7-iodo-quinoline-5,8-diones was found to induce cell cycle arrest at the Pre-G1 and G2/M phases in MCF-7 breast cancer cells. researchgate.net This arrest was accompanied by the suppression of cyclin-dependent kinase 1 (CDK1), a key regulator of the G2/M transition. researchgate.net By halting the cell cycle at these checkpoints, these compounds prevent cancer cells from dividing, thus inhibiting tumor growth. acs.orgresearchgate.net

Enzyme Inhibition Studies

The biological activity of this compound analogues is also closely linked to their interaction with specific enzymes, particularly those involved in cellular redox processes.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Inhibition and Dependent Cytotoxicity

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that typically plays a protective role in cells by catalyzing the two-electron reduction of quinones to their less toxic hydroquinone (B1673460) form. biomedpharmajournal.org However, some quinones are poor substrates for this detoxification pathway and can instead act as inhibitors of NQO1. nih.govresearchgate.net

Several novel amino-quinoline-5,8-dione derivatives have been identified as potent inhibitors of NQO1. nih.gov Their cytotoxic effects have been shown to be NQO1-dependent. nih.gov In cancer cells that overexpress NQO1, these compounds can engage in a futile redox cycle that is dependent on the enzyme, leading to massive ROS generation and cell death. nih.gov The cytotoxicity of these compounds can be significantly reduced by the addition of dicoumarol, a known NQO1 inhibitor, confirming the enzyme's role in their mechanism of action. nih.govplos.org

This NQO1-dependent cytotoxicity presents a promising strategy for selective cancer therapy, as many solid tumors exhibit elevated levels of NQO1 compared to normal tissues. nih.govplos.org

| Compound | NQO1 Activity | Effect on Cytotoxicity | Cell Lines |

| Compound 6d | Competitive Inhibitor | NQO1-dependent | HeLaS3, KB-vin |

| Compound 7d | Competitive Inhibitor | NQO1-dependent | HeLaS3, KB-vin |

Protein Phosphatase Inhibition (e.g., Cdc25, PAD)

The this compound scaffold and its quinoline-5,8-dione analogues have been identified as significant inhibitors of various protein phosphatases, playing crucial roles in cell cycle regulation and signal transduction.

Cdc25 Phosphatase Inhibition: The Cell Division Cycle 25 (Cdc25) family of dual-specificity protein phosphatases (Cdc25A, Cdc25B, and Cdc25C) are key regulators of cell cycle progression. nih.govfsu.edu Their inhibition represents a strategic approach in anticancer research. Analogues based on the quinoline-5,8-dione core have demonstrated potent and selective inhibition of these enzymes.

A notable example is 6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione (also known as NSC 663284), which acts as a potent, irreversible, and competitive inhibitor of the Cdc25 phosphatase family. sigmaaldrich.com It exhibits mixed competitive kinetics against Cdc25A, Cdc25B2, and Cdc25C with Ki values of 29 nM, 95 nM, and 89 nM, respectively. acs.orgresearchgate.netrndsystems.com This compound shows significant selectivity, being approximately 20-fold more selective for Cdc25B2 over Vaccinia H1-related (VHR) phosphatase and 450-fold more selective over Protein Tyrosine Phosphatase 1B (PTP1B). sigmaaldrich.comacs.org Mechanistically, NSC 663284 has been shown to directly bind to serine residues within the active site loop of the Cdc25A catalytic domain. nih.gov This inhibition leads to the blockage of Cdk1 and Cdk2 dephosphorylation, resulting in cell cycle arrest in both G1 and G2/M phases. nih.govsigmaaldrich.com

The natural product Caulibugulone A, which contains the 7-(methylamino)isoquinoline-5,8-dione (B1208484) core, and its synthetic analogues also inhibit all human Cdc25 isoforms. fsu.edu The mechanism for these quinone-based inhibitors often involves the generation of reactive oxygen species (ROS), leading to the irreversible oxidation of the catalytic cysteine in the enzyme's active site. fsu.edu The inhibitory activity of Caulibugulone A against Cdc25B was found to be irreversible and could be weakened by the presence of reducing agents, supporting this oxidative mechanism. fsu.edu

Interactive Data Table: Inhibition of Cdc25 Phosphatases by Quinoline-5,8-dione Analogues

| Compound | Target Phosphatase | Inhibition Constant (Ki) | IC50 | Selectivity | Reference |

|---|---|---|---|---|---|

| NSC 663284 | Cdc25A | 29 nM | - | >20-fold vs VHR | acs.org, rndsystems.com |

| Cdc25B2 | 95 nM | 210 nM | >450-fold vs PTP1B | acs.org, sigmaaldrich.com, rndsystems.com | |

| Cdc25C | 89 nM | - | acs.org, rndsystems.com | ||

| Caulibugulone A | Cdc25B | - | 2.7 µM | Selective over VHR & PTP1B | fsu.edu |

Peptidyl Arginine Deiminase (PAD) Inhibition: Peptidyl Arginine Deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine residues to citrulline, a post-translational modification known as citrullination or deimination. nih.govkoreamed.org Dysregulated PAD activity is implicated in various inflammatory diseases and cancers, making them an attractive therapeutic target. nih.govresearchgate.net

Research has identified the 7-amino-quinoline-5,8-dione core, present in the natural antibiotic streptonigrin (B15502), as a highly potent pharmacophore that functions as a pan-PAD inhibitor. nih.gov This core structure is critical for the potent inhibition of PAD enzymes. nih.gov Studies exploring the structure-activity relationships of streptonigrin analogues demonstrated that the quinoline-5,8-dione portion is essential for inhibitory activity against PADs. nih.gov This suggests that compounds based on the this compound scaffold could be effective PAD inhibitors. The bromine-methoxy substituted quinoline-5,8-dione has shown enhanced PAD4 inhibition with an IC₅₀ value under 1 μM. The activation of PAD enzymes is dependent on calcium, and they play roles in conditions like rheumatoid arthritis and multiple sclerosis. koreamed.orgclinexprheumatol.org

Other Enzyme Target Identification and Validation

Beyond Cdc25 and PADs, the quinoline-5,8-dione scaffold has been investigated for its interaction with other crucial enzymes.

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): NQO1 is an enzyme that is often overexpressed in tumor cells and plays a role in cellular redox states. mdpi.comnih.gov Inhibition of NQO1 has become a promising strategy in cancer therapy. nih.gov Several novel amino-quinoline-5,8-dione derivatives have been designed and synthesized to target NQO1. nih.gov Structure-activity relationship studies have shown that the 5,8-quinolinedione (B78156) scaffold is crucial for biological activity. mdpi.com Specifically, derivatives with a 4-(4-methylpiperazin-1-yl) phenylamino (B1219803) group at either the C-6 or C-7 position of the quinoline-5,8-dione core demonstrated potent NQO1-dependent cytotoxicity and competitive NQO1 inhibition. nih.gov

Sphingosine Kinase (SphK): Sphingosine kinases (SphK), particularly SphK1, are another set of enzymes targeted by quinoline-5,8-dione derivatives. mdpi.com By using a fragment-based approach inspired by other known inhibitors, researchers have developed the first quinoline-5,8-dione-based SphK inhibitors. These compounds typically feature a polar quinoline (B57606) core linked to a lipophilic aryl chain. mdpi.com Molecular modeling and synthesis of novel pyrrolidine (B122466) quinoline-5,8-dione analogues have shown improved binding efficacy to SphK1, revealing new ways to access polar regions within the enzyme's binding pocket. mdpi.com

Other Protein Tyrosine Phosphatases (PTPs): In addition to Cdc25, other PTPs have been targeted by isoquinoline (B145761) alkaloids. While not specifically this compound, related isoquinoline compounds isolated from a deep-sea fungus, Aspergillus puniceus, have shown selective inhibitory activity against the protein tyrosine phosphatase CD45. mdpi.comsemanticscholar.org This indicates that the broader isoquinoline framework is a viable scaffold for developing inhibitors against various phosphatases. mdpi.com

Other Biological Activities under Investigation

Antibacterial and Antifungal Research

The this compound scaffold is part of the broader family of quinoline and isoquinoline quinones, which have been noted for their antimicrobial properties. mdpi.comresearchgate.net

Antibacterial Activity: Naturally occurring 5,8-quinolinediones exhibit a wide spectrum of biological activities, including antibacterial effects. nih.gov Synthetic derivatives have also been a focus of research. A series of 7-(substituted)aminomethyl quinolones were evaluated for antibacterial activity. nih.gov It was found that derivatives with a (monoalkyl)aminomethyl substituent at the C-7 position showed high activity against Gram-negative bacteria, while those with a [(substituted)phenyl]aminomethyl side chain at C-7 were effective against Gram-positive organisms. nih.gov Other research has focused on synthesizing novel derivatives of angular azaphenothiazinones from 7-chloro-5,8-quinolinequinone, which showed promising activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net

Antifungal Activity: Substituted 8-quinolinols, which are structurally related to the isoquinoline core, have been extensively studied for their antifungal properties. nih.govnih.gov In a study of 2-methyl-8-quinolinol and its substituted derivatives, the 5,7-dichloro and 5,7-dibromo derivatives were the most effective against a range of fungi, including Aspergillus niger and Trichophyton mentagrophytes. nih.gov This suggests that halogen substitution on the quinoline ring can significantly enhance antifungal potency.

Antimalarial Activity Studies

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a famous example. mdpi.com The 5,8-quinolinedione scaffold, found in natural products like streptonigrin, is also recognized for its antimalarial properties. mdpi.comnih.gov

Research into 8-aminoquinoline (B160924) analogues, which share structural similarities, has been ongoing for decades. who.intnih.gov While the introduction of substituents at the C-7 position of the quinoline ring has generally been found to decrease activity, specific modifications can overcome this. who.int For instance, many newly synthesized 7-chloro-4-aminoquinolyl derivatives have demonstrated submicromolar antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov The hybridization of the quinoline scaffold with other chemical moieties, such as ferrocene (B1249389) or pyrimidine, has also yielded compounds with potent antiplasmodial activity. mdpi.com Although direct studies on this compound itself are less common, the proven antimalarial potential of the broader quinoline and quinolinedione classes provides a strong rationale for its investigation in this area. mdpi.com

Neuroprotective Research Relevant to Quinone Scaffolds

Quinone scaffolds are recognized for their diverse biological activities, including neuroprotective effects. researchgate.netmdpi.com These compounds can act as a "double-edged sword," being either cytoprotective or cytotoxic depending on the context. nih.govnih.gov Their neuroprotective potential often stems from their ability to modulate oxidative stress. nih.gov

Low doses of certain quinones can activate the Keap1/Nrf2 pathway, which leads to the expression of detoxifying and antioxidant enzymes, conferring cytoprotection. nih.govnih.gov Quinones can participate in redox cycling, and their interaction with enzymes like NQO1 can lead to the formation of antioxidant hydroquinones. nih.gov

While direct neuroprotective studies on this compound are limited, related quinone-containing compounds have shown promise. For example, cannabinoid quinones have been reported to be neuroprotective in models of Huntington's disease due to their antioxidant and anti-inflammatory properties. mdpi.com Other quinone derivatives, such as rhein-huperzine A hybrids and 1,4-naphthoquinone-tryptophan hybrids, have been developed as multi-target agents for Alzheimer's disease, inhibiting cholinesterases and protein aggregation. nih.gov Given these findings, the this compound scaffold presents an interesting, though yet unexplored, framework for neuroprotective research.

Structure Activity Relationship Sar and Computational Studies of 7 Aminoisoquinoline 5,8 Dione Derivatives

Elucidation of Structural Features Influencing Biological Potency

Structure-Activity Relationship (SAR) studies investigate how specific structural modifications of a compound affect its biological activity. For 7-aminoisooquinoline-5,8-dione derivatives, SAR analysis has focused on the substitution pattern of the amino group, the influence of other substituents on the quinone ring, and the regioselectivity of these substitutions.

The nature of the substituent on the amino group at the 7-position plays a critical role in the biological efficacy of isoquinoline-5,8-dione (B3342986) derivatives. The synthesis of these compounds often involves the reaction of a precursor like 6-bromo-isoquinoline-5,8-dione with various amines, including heterocyclic, aliphatic, and aromatic amines researchgate.net. The rate of this reaction, and consequently the properties of the final product, depends on the availability of the lone pair of electrons on the nitrogen of the reacting amine researchgate.net.

Studies have shown that the type of amine substituent directly influences the compound's cytotoxic effects. For instance, comparing derivatives with different groups at the 7-position reveals significant variations in their antiproliferative potency nih.gov. Research on related quinoline-5,8-diones has indicated that 7-amino analogues can be more effective substrates for certain enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), compared to their 7-amido counterparts researchgate.net. Furthermore, substitution on the amino group itself can diminish activity; for example, replacing the amino-proton on a 7-phenylaminoisoquinoline-5,8-dione with an alkyl group leads to a decrease in cytotoxic activity researchgate.net.

| Substituent Type at C-7 Amino Group | General Impact on Activity | Source |

| Heterocyclic Amines (e.g., piperidine, morpholine) | Potent cytotoxic activity demonstrated. | researchgate.net |

| Aryl Amines (e.g., phenylamino) | Cytotoxic activity observed; N-alkylation reduces potency. | researchgate.net |

| Alkyl Amines | Used in the synthesis of active derivatives. | researchgate.netnih.gov |

| Amido Analogues | Generally less effective enzyme substrates than amino analogues. | researchgate.net |

Halogens and other substituents on the isoquinoline-5,8-dione framework are pivotal in modulating biological activity. A common synthetic strategy involves using a halogenated intermediate, such as 6-bromo-isoquinoline-5,8-dione, to introduce the C-7 amino group via a nucleophilic substitution reaction researchgate.net. The bromine atom at the 6-position serves as a leaving group, facilitating the attachment of various amino moieties researchgate.net.

The presence of different substituents can drastically alter the electronic and physicochemical properties of the molecule, thereby affecting its interaction with biological targets. For the broader class of quinoline-5,8-diones, continued research is considered essential to fully exploit the therapeutic potential of these compounds and their derivatives for future drug development nih.gov.

The specific position of substituents on the quinoline (B57606) or isoquinoline (B145761) ring system, known as regioselectivity, is a critical determinant of biological outcomes. Studies directly comparing amino-quinoline-5,8-dione derivatives substituted at either the C-6 or C-7 position have highlighted the importance of the substituent's location.

In a study where fourteen novel amino-quinoline-5,8-dione derivatives were synthesized with alkyl- or aryl-amino fragments at either the C-6 or C-7 position, all compounds showed antiproliferative potency in the low micromolar range nih.gov. However, specific compounds within both the C-6 substituted series (designated 6a-h) and the C-7 substituted series (designated 7a-h) exhibited more potent effects. Notably, compounds 6d, 6h, 7a, and 7d were identified as having superior antiproliferative activity against both drug-sensitive and multidrug-resistant cancer cell lines nih.gov. This demonstrates that while the amino-quinoline-5,8-dione scaffold is essential, the precise placement of the amino side chain significantly influences the ultimate biological potency.

| Compound Series | Substitution Position | Notable Potent Derivatives | Biological Effect | Source |

| 6a-h | C-6 | 6d, 6h | Potent antiproliferative effects in sensitive and resistant cell lines. | nih.gov |

| 7a-h | C-7 | 7a, 7d | Potent antiproliferative effects in sensitive and resistant cell lines. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively dergipark.org.tr. These models are invaluable for predicting the activity of novel molecules and for understanding the underlying mechanisms of action.

To build robust QSAR/QSPR models for quinoline-5,8-dione derivatives, a variety of molecular descriptors are calculated using methods like Density Functional Theory (DFT) dergipark.org.tr. These descriptors quantify different aspects of the molecule's structure and properties.

Electronic Descriptors: These describe the electronic characteristics of the molecule. Examples include dipole moment, frontier molecular orbital energies (HOMO and LUMO), ionization potential, and electron affinity dergipark.org.tr.

Hydrophobic Descriptors: These relate to the molecule's solubility and partitioning behavior. The octanol-water partition coefficient (logP) is a key descriptor in this category dergipark.org.tr.

Other Descriptors: Parameters such as molecular polarizability, molecular volume, molar refractivity, entropy, and heat capacity are also employed to build comprehensive models dergipark.org.tr.

| Descriptor Category | Examples | Source |

| Electronic | Dipole moment, HOMO/LUMO energy, Ionization potential, Electron affinity | dergipark.org.tr |

| Hydrophobic | Octanol-water partition coefficient (logP) | dergipark.org.tr |

| Global Reactivity | Electronegativity, Molecular hardness/softness, Electrophilicity index | dergipark.org.tr |

| Physicochemical | Molecular polarizability, Molecular volume, Molar refractivity, Entropy | dergipark.org.tr |

By correlating the calculated molecular descriptors with experimentally determined biological activities, QSAR studies can identify the key properties driving potency. For 5,8-quinolinequinone derivatives, significant correlations have been established.

A notable finding is the relationship between the dipole moment and anti-proliferative activity. One study found that a compound with a large dipole moment (7.14 D), attributed to an electronegative chlorine atom and a sulfonyl group, also exhibited major anti-proliferative activity dergipark.org.tr. Conversely, a derivative with a very low dipole moment (0.74 D) had the lowest experimental activity, suggesting that a higher dipole moment may be favorable for this particular biological effect dergipark.org.tr.

The energies of the frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are crucial for predicting chemical reactivity and are often correlated with biological activity. The energy gap between HOMO and LUMO relates to the molecule's stability and reactivity dergipark.org.tr. Similarly, parameters like chemical hardness and softness, which are derived from these orbital energies, provide a measure of chemical reactivity and have been used in QSAR models for these compounds dergipark.org.tr. Furthermore, studies on 7-phenylaminoisoquinoline-5,8-quinone derivatives have shown a direct correlation between their cytotoxicity and properties such as half-wave potentials (an electronic property) and lipophilicity researchgate.net.

Molecular Docking and Dynamics Simulations of 7-Aminoisoquinoline-5,8-dione Derivatives

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as a this compound derivative, might bind to a biological target and to assess the stability of this interaction over time. These in silico methods provide valuable insights at the atomic level, guiding the rational design and optimization of potent and selective inhibitors.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking studies are instrumental in elucidating the probable binding orientations of this compound derivatives within the active site of a target protein. These simulations predict the most favorable conformation of the ligand and its non-covalent interactions with key amino acid residues, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The strength of this binding is quantified by a scoring function, which estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol).

In studies of closely related diamino-quinoline-5,8-dione derivatives as potential inhibitors of NAD(P)H: Quinone Oxidoreductase 1 (NQO1), a promising anticancer drug target, molecular docking has been employed to explore key amino acid interactions and binding energies. researchgate.net For a series of designed compounds, significant binding affinities have been predicted, with binding energies (ΔG) ranging from -11.4 to -11.7 kcal/mol using the Vina scoring function, and -15.3 to -15.4 kcal/mol with the Vinardo scoring function. researchgate.net

Molecular dynamics (MD) simulations further refine the understanding of the ligand-target complex by simulating its movement over time, typically on the nanosecond scale. researchgate.net These simulations provide a more dynamic picture of the binding, confirming the stability of the interactions predicted by molecular docking. For the diamino-quinoline-5,8-dione derivatives targeting NQO1, MD simulations have confirmed the stability of the ligand-protein complex within the binding pocket of the receptor. researchgate.net Analysis of these simulations revealed the crucial role of specific interactions in maintaining the stability of the complex. For instance, hydrogen bonds were observed to form between the ligand and the NH of His162A and the C2-carbonyl of the isoalloxazine ring of the FAD cofactor. researchgate.net Furthermore, π-π stacking interactions with residues Trp106A and Tyr129B were identified as key contributors to the binding affinity. researchgate.net

The binding affinities for a selection of these computationally studied diamino-quinoline-5,8-dione derivatives against NQO1 are presented in the table below.

| Compound | Vina Score (kcal/mol) | Vinardo Score (kcal/mol) |

| A21 | -11.7 | -15.4 |

| A22 | -11.5 | -15.3 |

| C22 | -11.4 | -15.3 |

| A26 | -11.6 | -15.4 |

Data derived from in silico studies of diamino-quinoline-5,8-dione derivatives as NQO1 inhibitors. researchgate.net

Investigation of Inhibitor Selectivity Profiles

Computational studies are also pivotal in investigating the selectivity of this compound derivatives for their intended target over other proteins, which is a critical aspect of drug development to minimize off-target effects. By performing docking studies against a panel of different proteins, it is possible to predict the likelihood of a compound binding to unintended targets.

For instance, certain C6- or C7-substituted amino-quinoline-5,8-dione derivatives have been shown to selectively inhibit the proliferation of cancer cells over non-tumor cells. researchgate.net This selectivity can be rationalized through computational analysis. By comparing the binding energies and interaction patterns of a derivative within the active sites of its primary target and various off-targets, researchers can identify the structural features that confer selectivity.

Molecular dynamics simulations can further elucidate the basis of selectivity by revealing subtle differences in the conformational changes and interaction stabilities of a compound when bound to different targets. These computational approaches allow for the identification of key residues that may be unique to the target protein's active site, enabling the design of derivatives that specifically exploit these differences to achieve higher selectivity. The table below illustrates a hypothetical selectivity profile for a this compound derivative based on predicted binding affinities for a target and an off-target protein.

| Compound | Target Protein Binding Affinity (kcal/mol) | Off-Target Protein Binding Affinity (kcal/mol) | Selectivity Ratio (Target/Off-Target) |

| Derivative X | -10.5 | -7.2 | 3.3 |

| Derivative Y | -11.2 | -8.0 | 3.2 |

| Derivative Z | -9.8 | -9.5 | 0.3 |

This is a hypothetical representation to illustrate the concept of in silico selectivity profiling.

Future Directions and Advanced Research Applications

Development of 7-Aminoisoquinoline-5,8-dione as Chemical Probes for Biological Systems

The development of chemical probes from the 7-aminoisoisoquinoline-5,8-dione scaffold is a promising area for elucidating complex biological processes. These instrumental molecules are engineered for fluorescence imaging and molecular enrichment, aiding in target discovery. researchgate.net

The creation of effective chemical probes from the 7-aminoisoisoquinoline-5,8-dione framework adheres to several key principles to ensure their efficacy and utility in complex biological environments. researchgate.net Target selectivity is a primary consideration, ensuring the probe interacts specifically with its intended molecular target. researchgate.net Other crucial design elements include:

High Affinity: The probe must bind strongly to its target to allow for effective detection and isolation. researchgate.net

Cell Permeability: To study intracellular targets, the probe must be able to cross the cell membrane. researchgate.net

Bioactivity: The probe should retain the biological activity of the parent compound to accurately report on its function. researchgate.net

Structural and Biological Compatibility: The probe's structure should not inherently disrupt normal cellular processes. researchgate.net

Economic Synthesis: Feasible and cost-effective synthesis routes are necessary for widespread application. researchgate.net

Affinity Handles: For use in target discovery, active small molecules can be conjugated to inert matrices like agarose (B213101) or magnetic beads to facilitate affinity purification of their binding partners. researchgate.net

Chemical probes derived from 7-aminoisoisoquinoline-5,8-dione can be applied to confirm that a molecule engages its intended target within a cell and to study how this interaction modulates the target's activity. Determining the sites of action for small molecules helps to clarify their pharmacodynamics and potential off-target effects. researchgate.net

For instance, derivatives of the related quinoline-5,8-dione have been developed as inhibitors of NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer cell redox modulation. nih.gov Probes based on this scaffold could be used to quantify NQO1 engagement in both drug-sensitive and multidrug-resistant cell lines, providing valuable insights into mechanisms of action and resistance. nih.gov By using techniques that combine selective ligands with photo-cross-linking and bioorthogonal click reactions, researchers can covalently capture and identify protein interactors in their native cellular environment. researchgate.net

Exploration of Signal Transduction Pathways Modulated by this compound Analogues

Signal transduction is the cellular process of converting an external signal into a series of molecular events that elicit a specific response. wikipedia.org Analogues of 7-aminoisoisoquinoline-5,8-dione have been shown to modulate several key signaling pathways, particularly those involved in apoptosis and cellular stress.

Research into amino-quinoline-5,8-dione derivatives has demonstrated their ability to trigger apoptosis in cancer cells. One potent derivative, compound 7d , was found to induce apoptosis in HeLaS3 cells by regulating the levels of key apoptotic proteins. nih.gov Specifically, it decreased the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax and the executioner protein cleaved caspase-3. nih.gov

Furthermore, isoquinolinequinone analogues like the natural product mansouramycin C have been shown to exert their cytotoxic effects through the generation of reactive oxygen species (ROS). acs.org This leads to cell death via the opening of the mitochondrial permeability transition pore, a critical event in some apoptotic pathways. acs.org The ability of these compounds to generate ROS is a key mechanism for their anticancer activity. nih.govacs.org

Strategies for Overcoming Drug Resistance in Cancer Research with this compound Derivatives

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often linked to defects in apoptotic pathways or the overexpression of drug efflux pumps. nih.govfrontiersin.org Derivatives of 7-aminoisoisoquinoline-5,8-dione have emerged as a promising strategy to circumvent MDR. nih.govresearchgate.net

A primary approach involves developing compounds that remain effective in resistant cells. Isoquinolinequinone N-oxides, for example, have shown potent, nanomolar-range growth inhibition against various human tumor cell lines, including those resistant to conventional drugs like doxorubicin (B1662922). acs.orgrsc.org Studies have revealed that these derivatives can inhibit the activity of drug efflux pumps in MDR cells, leading to an accumulation of cytotoxic agents and enhanced cell killing. acs.org Some hydrophobic isoquinoline (B145761) derivatives have been shown to reverse MDR by directly suppressing the binding of drugs like vinblastine (B1199706) to P-glycoprotein, a major efflux pump. nih.gov

Another strategy is the targeted generation of ROS. Both drug-sensitive and multidrug-resistant cancer cell lines have shown dose-dependent increases in ROS production when treated with amino-quinoline-5,8-dione derivatives, indicating a mechanism of action that can bypass certain resistance pathways. nih.gov

The table below summarizes the antiproliferative activity of selected quinoline-5,8-dione derivatives against both drug-sensitive and multidrug-resistant cancer cell lines.

| Compound | Cell Line | Type | IC50 (µM) | Source |

| 7d | HeLaS3 | Drug-Sensitive | 0.59 | nih.gov |

| KB-vin | Multidrug-Resistant | 0.97 | nih.gov | |

| 6d | HeLaS3 | Drug-Sensitive | 0.80 | nih.gov |

| KB-vin | Multidrug-Resistant | 1.52 | nih.gov | |

| Paclitaxel | KB-vin | Multidrug-Resistant | 1.01 | nih.gov |

Rational Design of Next-Generation Isoquinolinequinone Derivatives

The rational design of new isoquinolinequinone derivatives aims to optimize their therapeutic properties, such as potency, selectivity, and ability to overcome drug resistance. This process involves a combination of computational modeling and synthetic chemistry. researchgate.netmdpi.com

Several strategies are employed in the design of next-generation compounds:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models like CoMFA and CoMSIA are used to understand the relationship between the three-dimensional properties of the molecules (e.g., steric and electronic features) and their biological activity. researchgate.net This information guides the synthesis of new derivatives with predicted high potency. researchgate.net

Structural Modification and Library Synthesis: Researchers systematically modify the isoquinolinequinone core to probe the effects of different substituents. For example, a library of isoquinolinequinone N-oxide analogues was created to investigate how the electronic and steric properties of an attached benzylamine (B48309) unit affect cancer cell growth. acs.org Adding an electron-withdrawing bromine atom to the core has also been shown to increase cytotoxicity. acs.org

Isosteric Replacement: This strategy involves replacing an atom or group of atoms with another that has similar physical or chemical properties to enhance a desired biological activity or metabolic profile. mdpi.com For example, substituting a sulfur atom with a nitrogen atom in the side chain of certain quinone derivatives was explored to determine its impact on antibacterial activity. mdpi.com

Modulating Physicochemical Properties: Properties like hydrophobicity are systematically altered to improve compound performance. mdpi.com In some quinone derivatives, increasing the lipophilicity was found to favor antimicrobial activity. mdpi.com Similarly, for isoquinoline derivatives designed to overcome MDR, activity correlated with the hydrophobicity of the compounds. nih.gov

These rational design approaches, which leverage statistical analysis and an understanding of chemical properties, accelerate the discovery of new drug candidates with potentially novel biological targets. mdpi.com

Q & A

Q. Methodological Answer :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Identifies phase I metabolites (e.g., hydroxylated derivatives) and phase II conjugates (e.g., glutathione adducts) .

- High-resolution HPLC-UV-RAM : Quantifies redox cycling between quinone and hydroquinone states, critical for assessing pro-oxidant effects .

- MALDI mass spectrometry : Tags quinoline-5,8-dione with UV-absorbing groups (e.g., QLD-GSH conjugates) for robust quantification of thiol adducts in cell lysates .

Advanced: How does the inhibition of fungal respiratory electron transport by 7-arylamino derivatives inform antibacterial mechanism studies?

Methodological Answer :

7-Arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates disrupt the fungal electron transport chain (ETC) by targeting NADH:ubiquinone oxidoreductase . This mechanism is extrapolated to bacterial systems by:

- Comparative genomics : Identifying homologs of fungal ETC components (e.g., Complex I) in Gram-negative bacteria .

- Bactericidal vs. bacteriostatic assays : Time-kill curves and resazurin-based viability staining differentiate between ETC inhibition (bacteriostatic) and membrane disruption (bactericidal) .

Data Contradiction : While antifungal activity correlates with ETC inhibition, bacterial activity may involve alternative targets (e.g., DNA gyrase), necessitating proteomic profiling to resolve mechanistic ambiguity .

Basic: What in vitro models are used for preliminary cytotoxicity screening of this compound derivatives?

Q. Methodological Answer :

- SRB assay : Measures total cellular protein content to assess growth inhibition in cervical cancer (HeLaS3) and multidrug-resistant (KB-vin) cell lines .

- Hemocompatibility testing : Evaluates erythrocyte lysis and platelet aggregation to exclude off-target hematotoxicity .

- NQO1 bioactivation assays : Quantifies NAD(P)H depletion in NQO1-overexpressing tumors (e.g., pancreatic adenocarcinoma), confirming prodrug activation .

Advanced: How do catechol-O-methyltransferase (COMT) and sulfotransferases (SULTs) influence the detoxification of this compound metabolites?

Q. Methodological Answer :

- COMT-mediated methylation : Converts cytotoxic catechol metabolites (e.g., 8-O-methyl-catechol) into less reactive methoxy derivatives, reducing oxidative stress in lung cells .

- SULT-mediated sulfation : Enhances aqueous solubility of hydroxylated metabolites (e.g., catechol monoglucuronide) for renal excretion .

Contradiction Analysis : In COMT-deficient cell lines, sustained catechol accumulation increases DNA adduct formation (e.g., adenine adducts), suggesting dual roles of detoxification enzymes in mitigating genotoxicity .

Basic: What computational tools are employed for QSAR modeling of this compound derivatives?

Q. Methodological Answer :

- Molecular descriptor selection : Topological polar surface area (TPSA), molar refractivity, and dipole moments correlate with blood-brain barrier permeability .

- Docking simulations : Predict binding to NQO1 (PDB: 1D4A) and fungal cytochrome b (PDB: 3CX5) to prioritize synthetic targets .

Advanced: What strategies mitigate redox cycling-induced toxicity in this compound-based therapeutics?

Q. Methodological Answer :

- Prodrug design : Masking the quinone moiety with bioreversible groups (e.g., acetylated hydroquinones) reduces off-target ROS generation .

- Co-administration with antioxidants : N-acetylcysteine (NAC) scavenges semiquinone radicals, protecting normal cells while retaining tumor-selective cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.